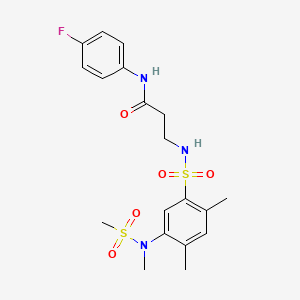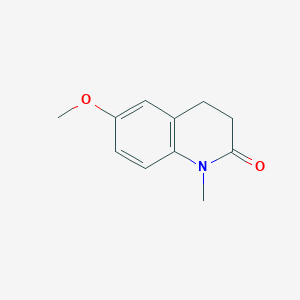
6-Fluoro-3-hydroxyquinoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-hydroxyquinoline-7-carbonitrile (FHQC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a fluorinated quinoline derivative that possesses several unique properties, making it an attractive molecule for use in various chemical and biological processes.
Scientific Research Applications
6-Fluoro-3-hydroxyquinoline-7-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This compound has also been found to inhibit the activity of protein kinase C, which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. This compound has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile is its broad-spectrum activity against various bacterial and fungal strains. It has also been found to possess low toxicity, making it a safe candidate for use in various biological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for research on 6-Fluoro-3-hydroxyquinoline-7-carbonitrile. One area of research is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Another area of research is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Synthesis Methods
The synthesis method of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile involves the reaction of 6-fluoro-3-nitroquinoline with potassium cyanide and copper(I) iodide in dimethylformamide. The reaction results in the formation of this compound, which is then purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound, making it an efficient and cost-effective method for its production.
properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-6-1-8(14)5-13-10(6)3-7(9)4-12/h1-3,5,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHJXJSCJCXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)
![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)


